(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol
Description
This compound is a pyranose derivative characterized by a 2-amino and 6-methyl substitution on a tetrahydro-2H-pyran core. Its stereochemistry (2R,3S,4R,5S,6S) defines its spatial arrangement, influencing its biochemical interactions.
Properties
Molecular Formula |
C6H13NO4 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3S,4R,5S,6S)-2-amino-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
UTVXFQMLZSPQLB-SXUWKVJYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)N)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)N)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable sugar derivative, such as glucose or a related compound.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using acylation or silylation to prevent unwanted reactions.
Introduction of Amino Group: The amino group is introduced through reductive amination or other suitable methods.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various amides or esters.
Scientific Research Applications
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and its analogs:
Stereochemical and Pharmacokinetic Implications
- Stereochemistry: Minor stereochemical differences (e.g., 2R vs. 2S in sotagliflozin) dramatically alter biological activity. For example, sotagliflozin’s (2S,3R,4R,5S,6R) configuration enables selective SGLT inhibition, whereas the target compound’s (2R,3S,4R,5S,6S) arrangement may favor glycosidase interactions .
- Amino Group Reactivity: The 2-amino group in the target compound offers hydrogen-bonding capability, contrasting with the methoxy group in , which reduces basicity and metabolic stability .
Key Research Findings
- Synthetic Feasibility : The target compound’s analogs are synthesized via CuAAC reactions (), nucleophilic substitutions (), or glycosylation (), with yields ranging from 7.9% (radiochemical) to 90% (isolated) .
- Biological Activity: Amino-substituted pyran-triols (e.g., ) show promise in glycosidase inhibition, while methoxy variants () are explored as stable glycoside mimics .
- Thermodynamic Stability : Compounds with bulky substituents (e.g., tert-butyldimethylsilyl in ) exhibit enhanced stability under acidic conditions, critical for oral drug formulations .
Biological Activity
(2R,3S,4R,5S,6S)-2-Amino-6-methyltetrahydro-2H-pyran-3,4,5-triol (CAS No. 6696-41-9) is a compound with significant biological relevance. Its structure features a tetrahydropyran ring with multiple hydroxyl groups and an amino group, which contribute to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 179.17 g/mol. The presence of hydroxyl groups enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| CAS Number | 6696-41-9 |
| Molecular Formula | C₆H₁₃NO₅ |
| Molecular Weight | 179.17 g/mol |
| Structure | Chemical Structure |
Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular environments. This property is crucial for protecting cells from damage associated with various diseases.
Antidiabetic Effects
Studies have shown that this compound may possess antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in skeletal muscle cells. In vitro experiments demonstrated that it activates key metabolic pathways involved in glucose metabolism.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It has been found to inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions.
Case Studies
- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control groups.
- Diabetes Model : In a diabetic rat model induced by streptozotocin (STZ), administration of the compound resulted in decreased blood glucose levels and improved insulin sensitivity markers.
- Neuroprotection in vitro : Cultured neuronal cells treated with the compound showed reduced levels of apoptotic markers following exposure to oxidative agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
